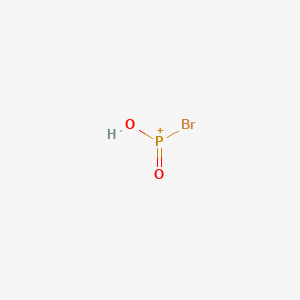
4a,8a-Ethenonaphthalene, 1,2,3,4,5,8-hexahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4a,8a-Ethenonaphthalene, 1,2,3,4,5,8-hexahydro- is an organic compound with the molecular formula C₁₂H₁₆ and a molecular weight of 160.2554 g/mol . This compound is a derivative of naphthalene, characterized by the presence of an etheno bridge and partial hydrogenation, which gives it unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4a,8a-Ethenonaphthalene, 1,2,3,4,5,8-hexahydro- typically involves the diene condensation of cyclopentadiene with 2,5-norbornadiene . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as toluene and a catalyst like palladium on carbon (Pd/C) to facilitate the hydrogenation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity 4a,8a-Ethenonaphthalene, 1,2,3,4,5,8-hexahydro-.
Analyse Des Réactions Chimiques
Types of Reactions
4a,8a-Ethenonaphthalene, 1,2,3,4,5,8-hexahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as Pd/C to further hydrogenate the compound.
Substitution: Electrophilic substitution reactions can occur, where halogens or other substituents replace hydrogen atoms on the naphthalene ring.
Common Reagents and Conditions
Oxidation: KMnO₄ in an alkaline medium or CrO₃ in acetic acid.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: Halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully hydrogenated naphthalene derivatives.
Substitution: Formation of halogenated naphthalene derivatives.
Applications De Recherche Scientifique
4a,8a-Ethenonaphthalene, 1,2,3,4,5,8-hexahydro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 4a,8a-Ethenonaphthalene, 1,2,3,4,5,8-hexahydro- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4a,8a-Ethenonaphthalene, 1,2,3,4,5,6,7,8-octahydro-: This compound is similar but has additional hydrogenation, resulting in a different molecular structure and properties.
Naphthalene, 1,2,3,4,4a,5,6,8a-octahydro-4a,8-dimethyl-2-(1-methylethenyl)-: Another derivative with different substituents, leading to unique chemical behavior.
Uniqueness
4a,8a-Ethenonaphthalene, 1,2,3,4,5,8-hexahydro- is unique due to its specific etheno bridge and partial hydrogenation, which confer distinct reactivity and applications compared to fully hydrogenated or differently substituted naphthalene derivatives.
Propriétés
Numéro CAS |
24139-32-0 |
|---|---|
Formule moléculaire |
C12H16 |
Poids moléculaire |
160.25 g/mol |
Nom IUPAC |
tricyclo[4.4.2.01,6]dodeca-3,11-diene |
InChI |
InChI=1S/C12H16/c1-2-6-12-8-4-3-7-11(12,5-1)9-10-12/h1-2,9-10H,3-8H2 |
Clé InChI |
CZKPIMSROUSLTQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC23CC=CCC2(C1)C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[2-(4-Nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14702648.png)
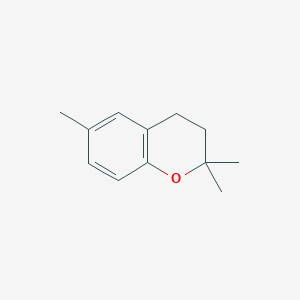

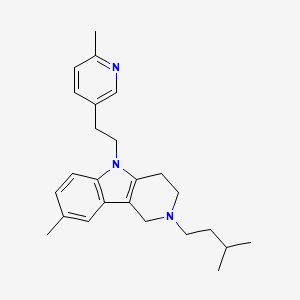

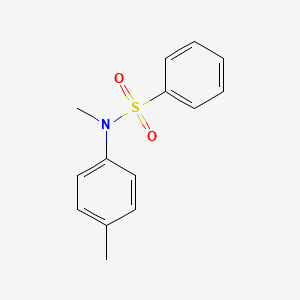
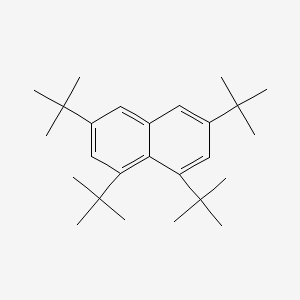
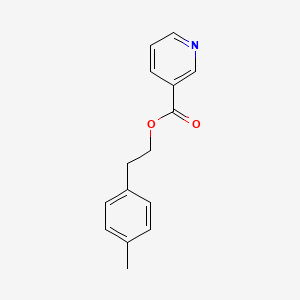
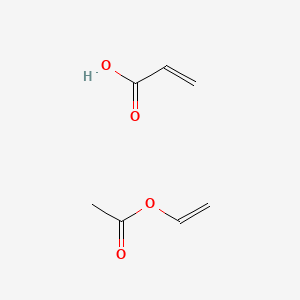
![2-[(4-Oxopentyl)sulfanyl]ethyl acetate](/img/structure/B14702709.png)
